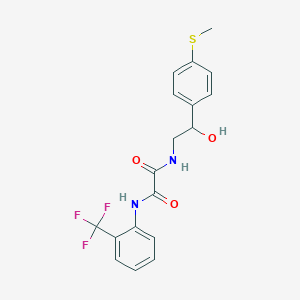

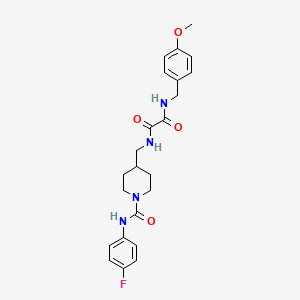

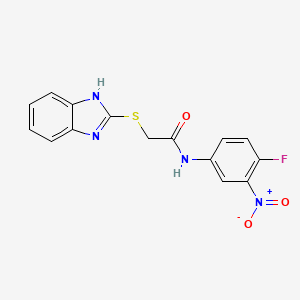

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H17F3N2O3S and its molecular weight is 398.4. The purity is usually 95%.

BenchChem offers high-quality N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

- Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, showing potential as anticancer drugs through in vitro cytotoxicity studies against various human tumor cell lines (Basu Baul et al., 2009).

- Flubendiamide, a novel insecticide with a unique chemical structure, displays extremely strong insecticidal activity against lepidopterous pests, including resistant strains, and is considered safe for non-target organisms (Tohnishi et al., 2005).

Biological Activities

- Synthesis and structure-activity relationship (SAR) studies of certain pyrazolone compounds have identified potent antihyperglycemic agents, showing a significant reduction in plasma glucose levels in obese, diabetic db/db mice (Kees et al., 1996).

- Studies on different receptors responsive to isoproterenol have led to the differentiation of β-receptor populations into β-1 and β-2 types, suggesting varied sympathomimetic activity based on structural modification of the compounds involved (Lands et al., 1967).

Potential Uses in Materials Science and Environmental Science

- Optically active pentacyclic binuclear diorganotin compounds have been prepared and characterized, offering insights into the design and potential applications of organometallic compounds in materials science (Jiménez‐Pérez et al., 2006).

- The photoassisted Fenton reaction has been shown to effectively decompose and mineralize certain pesticides in water, suggesting a mild and effective remedy for dilute pesticide wastes, highlighting its environmental application (Pignatello & Sun, 1995).

Mechanism of Action

Target of Action

The primary targets of the compound N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to determine the exact biochemical pathways that are affected by this compound . Once the targets are identified, it will be possible to map out the biochemical pathways involved.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through various experimental methods such as cell viability assays, gene expression profiling, and protein interaction studies.

properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c1-27-12-8-6-11(7-9-12)15(24)10-22-16(25)17(26)23-14-5-3-2-4-13(14)18(19,20)21/h2-9,15,24H,10H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTWTTNKMJTKMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

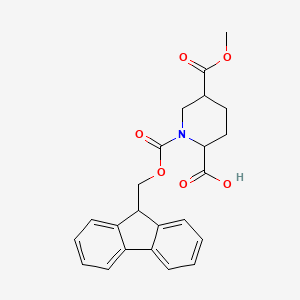

![1-Benzhydryl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2815327.png)

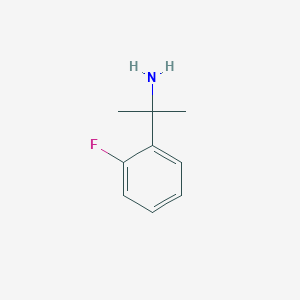

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2815334.png)

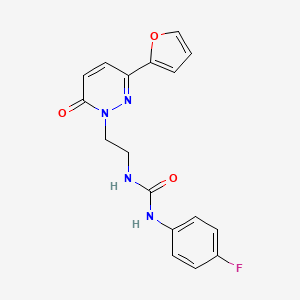

![4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815338.png)

![N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2815340.png)

![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)